![molecular formula C6H8BrN3OS B2603963 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide CAS No. 842955-79-7](/img/structure/B2603963.png)
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
生化分析
Biochemical Properties
This allows them to inhibit the replication of both bacterial and cancer cells .
Cellular Effects
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Molecular Mechanism
1,3,4-thiadiazole derivatives are known to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide typically involves the reaction of 2-bromo-5-methyl-1,3,4-thiadiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the thiadiazole ring.
科学研究应用
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as an anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also disrupt cellular processes by interacting with DNA or proteins, leading to cell death in microbial or cancer cells .
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-1,3,4-thiadiazole
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-mercapto-1,3,4-thiadiazole
Uniqueness
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWBHFQTVSOEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
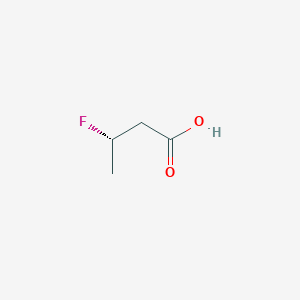
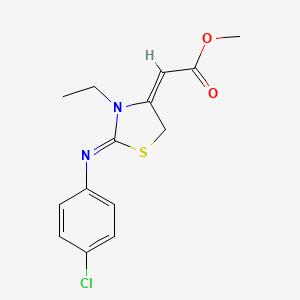
![4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2603882.png)
![[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride](/img/structure/B2603883.png)

![2-({[5-(butylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2603886.png)
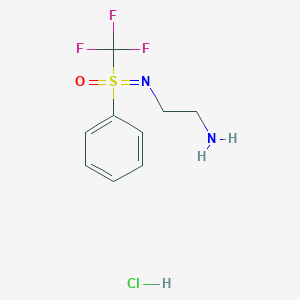
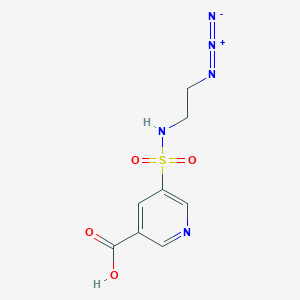

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2603893.png)
![N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2603895.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)
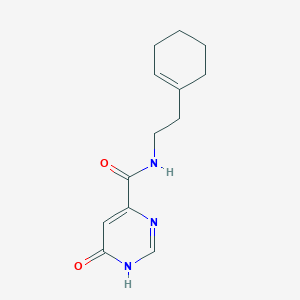
![N-CYCLOHEPTYL-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE](/img/structure/B2603900.png)
